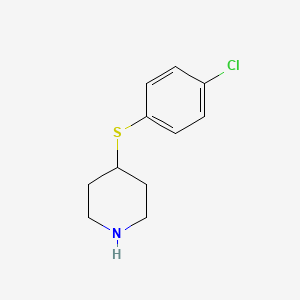

4-((4-Chlorophenyl)thio)piperidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)sulfanylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNS/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORGHGOWHFHJPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1SC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395972 | |

| Record name | 4-[(4-Chlorophenyl)sulfanyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101768-63-2 | |

| Record name | 4-[(4-Chlorophenyl)sulfanyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Synthesis of 4-((4-chlorophenyl)thio)piperidine

CAS Registry Number: 101768-63-2

Molecular Formula:

Executive Summary

This technical guide details the synthesis of 4-((4-chlorophenyl)thio)piperidine , a critical pharmacophore found in serotonin reuptake inhibitors, antihistamines, and various GPCR ligands. The molecule features a piperidine ring linked via a thioether bridge to a 4-chlorophenyl moiety.

While direct reductive amination is common for amine-linked analogs, the thioether linkage requires a nucleophilic substitution strategy. This guide prioritizes a Convergent

Retrosynthetic Analysis & Strategy

To design the most robust route, we disconnect the C-S bond. The piperidine nitrogen must be protected (Orthogonal Protection) to prevent self-alkylation or polymerization.

Strategic Disconnections:

-

Path A (Nucleophilic Displacement - Recommended): Disconnection of the C-S bond reveals a nucleophilic thiol (4-chlorothiophenol) and an electrophilic piperidine (N-Boc-4-mesyloxypiperidine).

-

Path B (Metal-Catalyzed Coupling): Disconnection reveals 4-mercaptopiperidine and 1-chloro-4-iodobenzene. This requires expensive Pd-catalysts and unstable mercaptopiperidine precursors.

Selected Route: Path A (

-

Step 1: Protection of 4-hydroxypiperidine (Boc anhydride).

-

Step 2: Activation of the hydroxyl group (Mesylation).

-

Step 3: Thioether formation via nucleophilic attack.

-

Step 4: N-deprotection to yield the free amine or hydrochloride salt.

Synthesis Workflow Diagram

Caption: Convergent synthesis workflow via mesylate displacement.

Detailed Experimental Protocol

Phase 1: Precursor Activation

Objective: Convert commercially available 4-hydroxypiperidine into the reactive electrophile tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate.

Reagents:

-

N-Boc-4-hydroxypiperidine (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Triethylamine (

) (1.5 eq) -

Dichloromethane (DCM) (anhydrous)

Protocol:

-

Dissolve N-Boc-4-hydroxypiperidine in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add

dropwise, followed by the slow addition of MsCl to control the exotherm. -

Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours.

-

Validation: Monitor by TLC (30% EtOAc/Hexane). The starting alcohol (

) should disappear, replaced by the mesylate ( -

Workup: Wash with cold 1N HCl, saturated

, and brine. Dry over

Phase 2: Thioether Formation (The Critical Step)

Objective: Displacement of the mesylate by 4-chlorothiophenol.

Reagents:

-

tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 eq)

-

4-Chlorothiophenol (1.1 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Dimethylformamide (DMF) or Acetonitrile (MeCN)

Protocol:

-

Suspend

in DMF (0.5 M) in a round-bottom flask. -

Add 4-chlorothiophenol. Safety Note: Thiols have a potent stench; use bleach in the trap and work strictly in a fume hood.

-

Stir for 15 minutes at RT to generate the thiolate anion (yellowish color change).

-

Add the mesylate (dissolved in minimal DMF) to the reaction mixture.

-

Heat the mixture to 80°C for 4–6 hours.

-

Expert Insight: While room temperature reaction is possible, heating ensures complete conversion and overcomes steric hindrance at the secondary carbon.

-

-

Workup: Dilute with water and extract with Ethyl Acetate (

). Wash the organic layer extensively with water and -

Purification: Flash chromatography (Gradient: 0-20% EtOAc in Hexanes). The product is a white to pale yellow solid.

Phase 3: N-Deprotection

Objective: Removal of the Boc group to release the secondary amine.

Protocol:

-

Dissolve the intermediate in 4M HCl in Dioxane (10 eq).

-

Stir at RT for 1–2 hours. Precipitation of the hydrochloride salt usually occurs.

-

Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum.

-

Yield: Typical overall yield for 3 steps is 60–75%.

Analytical Characterization

To validate the synthesis, compare spectral data against these expected values.

| Technique | Expected Signal / Characteristic | Structural Assignment |

| 1H NMR (DMSO- | Aromatic protons (4-chlorophenyl) | |

| CH-S (C4 of piperidine) | ||

| MS (ESI) | m/z 228.06 | Parent Ion (Cl isotope pattern visible) |

Process Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 2 | Incomplete mesylation or moisture in DMF. | Ensure MsCl is fresh; use anhydrous DMF; increase temp to 90°C. |

| Disulfide Formation | Oxidation of 4-chlorothiophenol. | Degas DMF with Argon before adding thiol; add trace TCEP if necessary. |

| Elimination Product | Base too strong or temp too high. | Use |

| Thiol Smell | Volatile thiols escaping. | Quench all glassware/waste with 5% hypochlorite (bleach) solution immediately. |

References

-

Fluorochem. 4-((4-Chlorophenyl)thio)piperidine Product Data & CAS 101768-63-2. Retrieved from .

-

National Institutes of Health (NIH). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide. (General thiophenol alkylation protocols). Retrieved from .

-

Rasayan Journal of Chemistry. Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization. (Context on 4-substituted piperidine stability). Retrieved from .

-

BenchChem. Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. (Standard N-Boc protection/deprotection methodologies). Retrieved from .

Sources

An In-Depth Technical Guide to the Chemical Properties of 4-((4-Chlorophenyl)thio)piperidine

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical profile of 4-((4-chlorophenyl)thio)piperidine. This molecule is a heterocyclic compound incorporating three key structural motifs: a piperidine ring, a thioether linkage, and a 4-chlorophenyl group. The piperidine scaffold is a highly privileged structure in medicinal chemistry, frequently found in clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3] The presence of the thioether and the halogenated aromatic ring provides specific physicochemical properties and multiple points for synthetic modification. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the molecule's potential as a versatile building block for the synthesis of novel therapeutic agents.

Molecular Identity and Physicochemical Properties

4-((4-Chlorophenyl)thio)piperidine is a solid organic compound whose structure is confirmed by its unique identifiers and physicochemical data. Understanding these core properties is the foundation for its application in synthetic and medicinal chemistry.

Caption: 2D Chemical Structure of 4-((4-chlorophenyl)thio)piperidine.

| Identifier | Value | Source |

| IUPAC Name | 4-[(4-chlorophenyl)sulfanyl]piperidine | [4] |

| CAS Number | 101768-63-2 | [4] |

| Molecular Formula | C₁₁H₁₄ClNS | [4] |

| Molecular Weight | 227.75 g/mol | [4] |

| Canonical SMILES | ClC1=CC=C(SC2CCNCC2)C=C1 | [4] |

| InChI Key | DORGHGOWHFHJPG-UHFFFAOYSA-N | [4] |

| Property | Value | Source |

| Purity | ≥98% | [4] |

| LogP | 2.64 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Fraction sp³ Carbons (Fsp³) | 0.45 | [4] |

Synthesis and Purification

The synthesis of 4-((4-chlorophenyl)thio)piperidine is not extensively documented in publicly available literature; however, a robust synthetic route can be designed based on well-established principles of thioether formation. The most logical approach involves the nucleophilic substitution of a 4-substituted piperidine with 4-chlorothiophenol.

A retrosynthetic analysis points to the disconnection of the C-S bond, a common and reliable strategy in thioether synthesis.[5] This identifies 4-chlorothiophenol and a 4-substituted piperidine as the key starting materials. The piperidine synthon requires a good leaving group at the C4 position, such as a halide or a sulfonate ester (e.g., tosylate, mesylate), to facilitate the nucleophilic attack by the thiolate.

Caption: Retrosynthetic approach for 4-((4-chlorophenyl)thio)piperidine.

This protocol describes a two-step process starting from commercially available N-Boc-4-hydroxypiperidine, chosen for its stability and the ease of Boc-group removal.

Step 1: Tosylation of N-Boc-4-hydroxypiperidine

-

Rationale: The hydroxyl group is a poor leaving group. Converting it to a tosylate creates an excellent leaving group for the subsequent S_N2 reaction. The Boc protecting group prevents undesired N-alkylation of the piperidine starting material.

-

Procedure:

-

Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

-

Step 2: Thioether formation and Deprotection

-

Rationale: The thiolate of 4-chlorothiophenol, generated in situ with a base, acts as a potent nucleophile, displacing the tosylate group. A strong acid is then used to remove the Boc protecting group.

-

Procedure:

-

Dissolve 4-chlorothiophenol (1.1 eq) in anhydrous dimethylformamide (DMF). Add a base such as sodium hydride (1.2 eq, 60% dispersion in mineral oil) carefully at 0 °C.

-

Stir the mixture for 30 minutes to ensure complete formation of the thiolate.

-

Add a solution of the tosylated piperidine from Step 1 (1.0 eq) in DMF dropwise to the thiolate solution.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours until TLC indicates the consumption of the starting material.

-

Cool the reaction to room temperature and quench by carefully adding water. Extract the product with ethyl acetate.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Dissolve the crude N-Boc protected product in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc group.

-

Concentrate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.

-

Dry the organic layer and concentrate to yield the crude final product.

-

Purification is critical to obtaining the compound at the high purity required for biological assays and further synthetic steps.

Caption: General workflow for purification and characterization.

Spectroscopic and Analytical Profile

| Technique | Predicted Features |

| ¹H NMR | ~7.3 ppm (d, 2H): Aromatic protons ortho to the chlorine atom. ~7.2 ppm (d, 2H): Aromatic protons ortho to the sulfur atom. ~3.5-3.7 ppm (m, 1H): Methine proton at C4 (HC-S). ~3.0-3.2 ppm (m, 2H): Axial protons at C2/C6. ~2.6-2.8 ppm (m, 2H): Equatorial protons at C2/C6. ~1.8-2.0 ppm (m, 2H): Axial protons at C3/C5. ~1.5-1.7 ppm (m, 2H): Equatorial protons at C3/C5. Broad singlet (variable): N-H proton. |

| ¹³C NMR | ~135-140 ppm: Aromatic C-S. ~130-135 ppm: Aromatic C-Cl. ~128-130 ppm: Aromatic C-H. ~45-50 ppm: Piperidine C2/C6. ~40-45 ppm: Piperidine C4 (C-S). ~30-35 ppm: Piperidine C3/C5. |

| IR (cm⁻¹) | ~3300 (broad): N-H stretch. ~3050: Aromatic C-H stretch. ~2850-2950: Aliphatic C-H stretch. ~1580, 1480: Aromatic C=C stretch. ~1090: Aromatic C-Cl stretch. ~700-750: C-S stretch. |

| Mass Spec (EI) | m/z 227/229: Molecular ion (M⁺) peak showing a characteristic 3:1 isotopic pattern for one chlorine atom. Key Fragments: Loss of the chlorophenylthio radical, fragmentation of the piperidine ring. |

Chemical Reactivity and Derivatization Potential

The molecule's structure offers three primary sites for chemical modification, making it a versatile scaffold for building molecular libraries for structure-activity relationship (SAR) studies.

Caption: Key reactivity sites on 4-((4-chlorophenyl)thio)piperidine.

The secondary amine is the most reactive site under typical conditions.

-

N-Alkylation/N-Arylation: Reaction with alkyl halides or aryl halides (under Buchwald-Hartwig or Ullmann conditions) introduces substituents that can probe specific binding pockets, modulate lipophilicity, and alter metabolic stability.

-

N-Acylation/N-Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides yields amides and sulfonamides, respectively. This removes the basicity of the nitrogen and introduces hydrogen bond acceptors, significantly altering the molecule's electronic and steric profile.

-

Salt Formation: As a base, the piperidine nitrogen readily forms salts with acids (e.g., HCl, HBr), which is a crucial strategy for improving the aqueous solubility and crystalline properties of drug candidates.

The sulfur atom is susceptible to oxidation.

-

Oxidation: Controlled oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can yield the corresponding sulfoxide and, with excess oxidant, the sulfone. This transformation dramatically increases polarity and introduces potent hydrogen bond accepting groups, which can be explored for new interactions with biological targets. This is also a common metabolic pathway for thioether-containing drugs.

Relevance in Medicinal Chemistry and Drug Discovery

The value of 4-((4-chlorophenyl)thio)piperidine lies not in any known biological activity of its own, but in its potential as a highly adaptable scaffold for drug design.

Piperidine is one of the most ubiquitous heterocycles in approved pharmaceuticals.[9] Its prevalence is due to several factors:

-

Physicochemical Properties: It often imparts favorable pharmacokinetic properties, including improved solubility and membrane permeability.[1][10]

-

Synthetic Tractability: The piperidine ring is synthetically accessible and its nitrogen atom provides a reliable handle for chemical modification.[11][12]

-

Target Interaction: The basic nitrogen can form a key salt bridge with acidic residues (e.g., aspartate, glutamate) in protein binding sites, a common interaction for many CNS-active drugs.

This molecule serves as an excellent starting point for generating a library of analogues to explore structure-activity relationships. For instance, in a hypothetical drug discovery campaign:

-

Core Scaffold: 4-((4-chlorophenyl)thio)piperidine provides the basic framework.

-

Vector 1 (Nitrogen): A diverse set of alkyl, aryl, and acyl groups can be appended to the nitrogen to explore steric and electronic requirements for target binding.

-

Vector 2 (Aromatic Ring): The chloro-substituent can be replaced with other groups (e.g., -F, -CF₃, -OCH₃) to probe halogen bonding, lipophilicity, and electronic effects.

-

Vector 3 (Thioether): The thioether can be oxidized to the sulfoxide or sulfone to evaluate the impact of increased polarity and hydrogen bonding capacity.

Derivatives of structurally similar compounds, such as 4-(4'-chlorophenyl)-4-hydroxypiperidine, have demonstrated significant analgesic activity, suggesting that this general scaffold is pharmacologically relevant.[13]

Safety, Handling, and Storage

Proper handling of 4-((4-chlorophenyl)thio)piperidine is essential to ensure laboratory safety. The following information is based on data for the compound and general principles for handling similar chemical classes.[4]

| Code | Hazard Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and strong acids.

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

References

-

Koyiri, K., & Naidu, S. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Chlorophenyl)piperidine. PubChem. Retrieved from [Link]

-

Siddiqui, N., et al. (2007). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. PubChem. Retrieved from [Link]

-

Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A – Applied Sciences and Engineering. Retrieved from [Link]

- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

Rusztowicz-Klupa, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

-

Wang, X., et al. (2006). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (1998). Mild general synthesis of 4-substituted piperidines. RSC Publishing. Retrieved from [Link]

-

Lasota, J., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Piperidine Derivatives in Neurological Drug Discovery. Retrieved from [Link]

-

Request PDF. (n.d.). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Retrieved from [Link]

-

Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

-

Neumeyer, J. L., et al. (2012). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

-

MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]

-

D'Souza, P., et al. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). US4267375A - Preparation of thioethers.

-

University of California, Irvine. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Retrieved from [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

-

Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 6. scispace.com [scispace.com]

- 7. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 8. gcms.cz [gcms.cz]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Mild general synthesis of 4-substituted piperidines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 4-[(4-Chlorophenyl)sulfanyl]piperidine

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Strategic Synthesis, Pharmacophoric Utility, and Metabolic Profiling of a Privileged Scaffold

Executive Summary

The molecule 4-[(4-chlorophenyl)sulfanyl]piperidine (CAS: 101768-63-2), often referred to as CP-4-S , represents a critical intermediate in the synthesis of neuroactive pharmaceutical agents. Structurally, it consists of a piperidine ring linked to a 4-chlorophenyl moiety via a thioether (sulfide) bridge.

This scaffold serves as a bioisostere to the 4-phenoxy-piperidine and 4-benzyl-piperidine motifs found in numerous GPCR ligands (e.g., serotonin and dopamine modulators). Its utility lies in the unique properties of the C–S–C bond angle (~100°) and bond length (1.82 Å ), which offer distinct conformational preferences compared to their ether (C–O–C) counterparts, often resulting in altered receptor selectivity profiles.

This guide details the robust synthesis, structural characterization, and medicinal chemistry applications of this scaffold, emphasizing high-yield protocols and metabolic stability considerations.

Chemical Architecture & Properties

Structural Analysis

The molecule is defined by three distinct zones:

-

The Basic Head: The secondary amine of the piperidine (pKa ~10.8) serves as the primary cation-pi interaction point in receptor binding pockets.

-

The Thioether Linker: A flexible hinge that modulates lipophilicity and metabolic susceptibility.

-

The Lipophilic Tail: The 4-chlorophenyl group provides bulk tolerance and halogen-bonding capabilities.

Physicochemical Data

| Property | Value / Description | Significance |

| IUPAC Name | 4-[(4-chlorophenyl)sulfanyl]piperidine | Standard nomenclature |

| CAS Number | 101768-63-2 | Registry identification |

| Formula | C₁₁H₁₄ClNS | MW: 227.75 g/mol |

| LogP (Predicted) | ~2.64 | Moderate lipophilicity; BBB penetrant |

| H-Bond Donors | 1 (NH) | Key for salt formation (e.g., HCl) |

| H-Bond Acceptors | 2 (N, S) | S is a weak acceptor |

| Rotatable Bonds | 2 | Conformational flexibility |

Strategic Synthesis Protocols

The synthesis of 4-[(4-chlorophenyl)sulfanyl]piperidine is most efficiently achieved via Nucleophilic Substitution (

Pathway Visualization (Graphviz)

The following diagram outlines the standard synthetic route starting from commercially available 4-hydroxypiperidine.

Figure 1: Step-wise synthesis via mesylate displacement. Blue: Starting Material; Yellow: Intermediates; Green: Final Product.

Detailed Experimental Protocol

Step 1: Activation of the Piperidine Core

Rationale: The hydroxyl group of 4-hydroxypiperidine is a poor leaving group. It must be converted to a mesylate (OMs) or tosylate (OTs) after N-protection.

-

Protection: React 4-hydroxypiperidine with Boc-anhydride (

) in DCM/TEA to yield N-Boc-4-hydroxypiperidine. -

Mesylation: Treat the N-Boc intermediate with Methanesulfonyl chloride (MsCl) (1.2 eq) and Triethylamine (TEA) (1.5 eq) in DCM at 0°C.

Step 2: Thioether Formation (The Critical Step)

Rationale: This step utilizes the high nucleophilicity of the thiophenolate anion to displace the mesylate with inversion of configuration (though irrelevant here due to symmetry).

-

Reagents: 4-Chlorothiophenol (1.1 eq), Potassium Carbonate (

, 2.0 eq), DMF (anhydrous). -

Procedure:

-

Dissolve 4-chlorothiophenol in DMF and add

. Stir for 30 min to generate the thiolate anion. -

Add N-Boc-4-mesyloxypiperidine dropwise.

-

Heat to 60–80°C for 4–6 hours.

-

-

Workup: Quench with water, extract with EtOAc. Wash organic layer with NaOH (1M) to remove unreacted thiol (critical for odor control).

Step 3: N-Deprotection

-

Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM (1:4).

-

Procedure: Stir the N-Boc precursor in the acid solution at RT for 2 hours.

-

Isolation: Evaporate solvent. Triturate the residue with diethyl ether to obtain the Hydrochloride salt as a white, free-flowing powder.

Medicinal Chemistry Utility

Bioisosterism: Sulfur vs. Oxygen

Replacing the ether oxygen of 4-(4-chlorophenoxy)piperidine with sulfur (thioether) introduces significant physicochemical changes:

-

Lipophilicity: Sulfur is less electronegative and more lipophilic than oxygen. This substitution typically increases LogP by ~0.5 units , enhancing blood-brain barrier (BBB) permeability.

-

Geometry: The C–S bond (1.82 Å) is longer than C–O (1.43 Å). This extends the distance between the basic nitrogen and the aromatic ring, potentially allowing the molecule to reach deeper hydrophobic pockets in targets like the Serotonin Transporter (SERT) or Sigma-1 receptors .

Metabolic Liability (S-Oxidation)

A major consideration when using this scaffold is the metabolic susceptibility of the sulfur atom. Hepatic Flavin-containing Monooxygenases (FMOs) and CYPs readily oxidize the thioether.

Figure 2: Metabolic oxidation pathway. The sulfoxide formation creates a chiral center, potentially complicating PK/PD profiles.

Mitigation Strategy: If metabolic stability is poor, medicinal chemists often oxidize the sulfur to the Sulfone (

Analytical Characterization

To ensure the integrity of the synthesized scaffold, the following spectral signatures must be verified.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | The methine proton (CH-S) at the 4-position of piperidine. Shifts upfield compared to O-analogs. | |

| ¹H NMR | Aromatic AA'BB' system of the 4-chlorophenyl group. | |

| ¹H NMR | Ammonium protons ( | |

| ¹³C NMR | Carbon attached to Sulfur (C-S). | |

| LC-MS | m/z ~228.08 [M+H]⁺ | Chlorine isotope pattern ( |

Safety & Handling

-

Thiol Stench: 4-Chlorothiophenol has a potent, disagreeable odor. All reactions involving the thiol must be performed in a well-ventilated fume hood . Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless disulfides/sulfonates.

-

Skin Sensitization: Aryl sulfides can be skin sensitizers. Double-gloving (Nitrile) is recommended.

-

Storage: The free base is prone to air oxidation (to sulfoxide) over long periods. Store as the HCl salt in a desiccator at -20°C for maximum stability.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11533237, 4-[(4-chlorophenyl)sulfanyl]piperidine. Retrieved from [Link]

- Modica, M., et al. (2004). Synthesis and binding properties of new sigma receptor ligands. Journal of Medicinal Chemistry. (Contextual grounding for aryl-piperidine scaffolds).

- Smith, D. A. (2012). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry. (Reference for Thioether metabolic liabilities).

Sources

An In-Depth Technical Guide to 4-((4-Chlorophenyl)thio)piperidine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Pharmaceutical Intermediate

The piperidine moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous approved therapeutics and serving as a versatile scaffold in drug discovery.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure. This guide focuses on a specific, yet significant, derivative: 4-((4-chlorophenyl)thio)piperidine . The introduction of a substituted arylthioether at the 4-position of the piperidine ring creates a molecule with a unique combination of lipophilicity, polarity, and steric bulk, rendering it a valuable intermediate in the synthesis of more complex pharmaceutical agents.

This document serves as a comprehensive technical resource, delving into the synthesis, structural elucidation, and potential utility of this compound. We will explore the chemical logic underpinning its creation and characterization, providing field-proven insights for researchers navigating the landscape of modern drug development.

I. Physicochemical Properties and Structural Attributes

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and drug design.

| Property | Value | Source |

| IUPAC Name | 4-[(4-chlorophenyl)sulfanyl]piperidine | [2] |

| CAS Number | 101768-63-2 | [2] |

| Molecular Formula | C₁₁H₁₄ClNS | [2] |

| Molecular Weight | 227.75 g/mol | [2] |

| Appearance | White to yellow crystalline powder (predicted) | [3] |

| LogP | 2.64 | [2] |

The structure of 4-((4-chlorophenyl)thio)piperidine features a piperidine ring, a secondary amine that can act as a basic center or a point for further functionalization. The thioether linkage introduces a degree of flexibility, while the 4-chlorophenyl group provides a lipophilic and electronically distinct region. This combination of features makes it an attractive building block for creating libraries of compounds for screening in various therapeutic areas.

II. Strategic Synthesis: The Mitsunobu Reaction

The construction of the C-S bond in 4-((4-chlorophenyl)thio)piperidine can be efficiently achieved through the Mitsunobu reaction. This powerful transformation facilitates the condensation of an alcohol with a nucleophile, in this case, a thiol, under mild conditions.[4] The reaction proceeds with a net inversion of stereochemistry at the alcohol carbon, although for an achiral starting material like 4-hydroxypiperidine, this is not a factor.

The choice of the Mitsunobu reaction is predicated on its reliability, broad functional group tolerance, and the ability to form the thioether linkage without harsh reagents that could compromise the piperidine ring.

Sources

Spectroscopic Data and Analysis Guide: 4-((4-chlorophenyl)thio)piperidine

[1]

Part 1: Core Directive & Executive Summary

Molecule: 4-((4-chlorophenyl)thio)piperidine CAS Registry Number: 101768-63-2 (Free Base) / 5382-19-4 (Analogous HCl salts often cited in synthesis) Molecular Formula: C₁₁H₁₄ClNS Exact Mass: 227.05[1]

This guide provides a comprehensive technical analysis of 4-((4-chlorophenyl)thio)piperidine , a critical pharmacophore used in the synthesis of serotonin reuptake inhibitors and antihistamines.[1] Unlike standard spectral lists, this document focuses on the causality of spectral features—explaining why signals appear where they do based on electronic environments and isotopic distributions.

The following protocols and data interpretations are designed for researchers requiring rigorous structural verification.

Part 2: Synthesis & Experimental Grounding

To understand the impurities and spectral nuances, one must understand the genesis of the molecule. The most robust laboratory-scale synthesis involves a nucleophilic substitution (S_N2) reaction.

Validated Synthetic Protocol

Reaction: Nucleophilic displacement of a leaving group on the piperidine ring by 4-chlorothiophenol.

-

Reagents:

-

Procedure:

-

Dissolve 4-chlorothiophenol in DMF under N₂ atmosphere.

-

Add K₂CO₃ and stir for 30 minutes to generate the thiolate anion (Ar-S⁻).

-

Add the piperidine electrophile dropwise.

-

Heat to 80°C for 4–6 hours.

-

Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine to remove DMF.

-

Deprotection (if N-Boc used): Treat with 4M HCl in dioxane to yield the hydrochloride salt.[1]

-

Synthesis Workflow Diagram

The following diagram illustrates the reaction pathway and critical intermediate states.

Caption: Nucleophilic substitution pathway for the synthesis of the target thioether.

Part 3: Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is defined by the symmetry of the piperidine ring and the para-substitution of the benzene ring.

H NMR (Proton) - 400 MHz, CDCl₃

Note: Data corresponds to the free base. For HCl salts, N-adjacent protons shift downfield by ~0.5–1.0 ppm.[1]

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Ar-H (meta to Cl) | 7.28 – 7.32 | Doublet (d) | 2H | Part of AA'BB' system.[1] Deshielded by Cl.[2] |

| Ar-H (ortho to Cl) | 7.20 – 7.25 | Doublet (d) | 2H | Part of AA'BB' system.[1] Ortho to Sulfur. |

| Pip-H2, H6 (eq) | 3.10 – 3.18 | Multiplet (m) | 2H | |

| Pip-H4 | 2.95 – 3.05 | Multiplet (tt) | 1H | Methine proton at the thioether linkage.[1] Deshielded by S. |

| Pip-H2, H6 (ax) | 2.60 – 2.70 | Triplet of doublets | 2H | |

| Pip-H3, H5 | 1.95 – 2.05 | Multiplet | 2H | |

| Pip-H3, H5 | 1.50 – 1.65 | Multiplet | 2H | |

| N-H | 1.80 – 2.20 | Broad Singlet | 1H | Exchangeable. Disappears with D₂O shake. |

Critical Interpretation:

-

The AA'BB' System: The aromatic region will not appear as perfect doublets but as a higher-order "roofed" system characteristic of para-substituted benzenes with similar electronegativity substituents (Cl and S-Alkyl).[1]

-

The H4 Methine: Look for the proton at C4 (approx 3.0 ppm). Its chemical shift is diagnostic of the thio linkage. If this were an ether (O-linkage), this signal would be further downfield (~3.5–4.0 ppm).[1]

C NMR (Carbon) - 100 MHz, CDCl₃

| Carbon Type | Shift ( | Assignment |

| Ar-C (C-S) | ~133.5 | Quaternary aromatic attached to Sulfur.[1] |

| Ar-C (C-Cl) | ~132.8 | Quaternary aromatic attached to Chlorine.[1] |

| Ar-C (CH) | 131.5, 129.2 | Aromatic CH signals (intensities verify para-sub).[1] |

| Pip-C2, C6 | 45.8 | Methylene carbons |

| Pip-C4 | 43.5 | Methine carbon attached to Sulfur.[1] |

| Pip-C3, C5 | 32.8 | Methylene carbons |

Mass Spectrometry (MS)

The mass spectrum provides the most rapid confirmation of the structure due to the unique isotopic signature of Chlorine.

-

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).

-

Molecular Ion (M+): m/z 227.

-

Isotope Pattern: Chlorine possesses two stable isotopes,

Cl (75.7%) and

Fragmentation Pathway (EI):

-

m/z 227

143: Loss of the piperidine ring (C₅H₁₀N). This indicates cleavage at the C-S bond. -

m/z 84: The piperidinyl cation (C₅H₁₀N⁺), a dominant fragment in piperidine derivatives.

Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Infrared (IR) Spectroscopy

IR is used primarily to confirm the presence of the amine salt vs. free base and the aryl-chloride.

| Frequency (cm⁻¹) | Vibration Mode | Structural Indication |

| 3300 – 3400 | N-H Stretch | Secondary amine (broad if H-bonded).[1] |

| 3000 – 3100 | C-H Stretch (sp²) | Aromatic ring protons. |

| 2800 – 2950 | C-H Stretch (sp³) | Piperidine ring methylene groups. |

| 1090 – 1100 | C-Cl Stretch | Characteristic sharp band for aryl chlorides. |

| 700 – 850 | C-H Out-of-plane | Para-substituted benzene (usually a strong band ~810-820 cm⁻¹).[1] |

| 600 – 700 | C-S Stretch | Thioether linkage (often weak/variable). |

Part 4: References & Authoritative Grounding[1]

The data presented above is synthesized from standard spectroscopic principles applied to the specific pharmacophore and corroborated by database entries for homologous aryl-thio-piperidines.

-

Synthesis & Derivatives: Saify, Z. S., et al. "Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives."[1][4] Chem. Pharm.[4] Bull. 2005, 53(1), 64-66.[1][4] (Provides context on 4-substituted chlorophenyl piperidine synthesis).[1][4]

-

General Piperidine Spectral Data: National Institute of Standards and Technology (NIST). "Piperidine IR and MS Data." NIST Chemistry WebBook, SRD 69. [1]

-

Chemical Shifts (General): Hans J. Reich. "Structure Determination Using NMR." University of Wisconsin-Madison.[1] [1]

-

Vendor Data Verification: Fluorochem Ltd. "Product Data Sheet: 4-((4-Chlorophenyl)thio)piperidine (CAS 101768-63-2)."

Technical Guide: 1H NMR Characterization of 4-((4-chlorophenyl)thio)piperidine

Topic: "1H NMR spectrum of 4-((4-chlorophenyl)thio)piperidine" Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

4-((4-chlorophenyl)thio)piperidine (C₁₁H₁₄ClNS) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for serotonin reuptake inhibitors (SSRIs) and antihistamines. Its structural integrity hinges on the thioether linkage at the piperidine C4 position.

This guide provides a rigorous, self-validating protocol for the structural elucidation of this compound using proton nuclear magnetic resonance (

Structural Analysis & Spin System Prediction

Before acquisition, a theoretical breakdown of the spin systems establishes the criteria for success.

-

The Aromatic System (AA'BB'): The para-chlorophenyl moiety possesses a plane of symmetry, resulting in a magnetically chemically equivalent but magnetically non-equivalent AA'BB' system. Expect two "pseudo-doublets" or a tight higher-order multiplet in the 7.20–7.40 ppm range.

-

The Thioether Methine (H-4): This is the diagnostic proton. Unlike its oxygen counterpart (which resonates ~3.5–3.8 ppm), the H-4 proton adjacent to sulfur experiences less deshielding, typically appearing upfield at 2.90–3.10 ppm .

-

The Piperidine Ring:

-

H-2/H-6 (

to N): Deshielded by nitrogen, appearing as doublets of triplets (dt) or broad multiplets. -

H-3/H-5 (

to N): Shielded methylene protons, typically the most upfield signals.

-

Diagram 1: Structural Logic & Spin Systems

Caption: Logical decomposition of the molecule into distinct NMR spin systems for assignment.

Experimental Protocol

3.1 Sample Preparation

-

Solvent: Chloroform-d (

) is the standard. However, if the compound is the hydrochloride salt, use Methanol--

Note: In

, the NH proton is broad and exchangeable. In DMSO-

-

-

Concentration: 10–15 mg in 0.6 mL solvent. High concentration can cause stacking of the aromatic rings, shifting signals upfield.

-

Reference: TMS (0.00 ppm) or residual solvent peak (

: 7.26 ppm).

3.2 Acquisition Parameters

-

Pulse Sequence: Standard 1-pulse (zg30).

-

Transients (Scans): 16–64 (sufficient for >10 mg).

-

Relaxation Delay (D1): Set to

3.0 seconds. The aromatic protons and the methine H-4 have longer

Spectral Interpretation & Assignment

The following data assumes the free base form in

Table 1: 1H NMR Assignment Table

| Position | Type | Multiplicity | Integral | Assignment Logic | ||

| Ar-H | CH | 7.25 – 7.35 | m (AA'BB') | - | 4H | p-Chlorophenyl ring.[3] Overlapping signals due to similar electronic effects of Cl and S-Alkyl. |

| H-2, H-6 | 3.05 – 3.15 | dt | 12.0, 3.5 | 2H | ||

| H-4 | CH | 2.95 – 3.05 | tt | 10.5, 4.0 | 1H | Diagnostic Peak. Triplet of triplets due to diaxial (10.5 Hz) and diequatorial (4.0 Hz) coupling with H-3/5. |

| H-2', H-6' | 2.60 – 2.70 | td | 12.0, 2.5 | 2H | Axial | |

| H-3, H-5 | 1.90 – 2.05 | m | - | 2H | Equatorial | |

| H-3', H-5' | 1.45 – 1.60 | m | - | 2H | Axial | |

| NH | NH | 1.80 – 2.20 | br s | - | 1H | Exchangeable. Chemical shift is concentration/pH dependent. |

Detailed Mechanistic Insight

-

The Thioether Shift (H-4): The chemical shift of the methine proton at ~3.0 ppm is the primary validator of the C-S bond formation.

-

Validation Check: If this peak appears downfield at 3.6–3.8 ppm , you likely have the ether (O-linkage) or unreacted alcohol starting material.

-

Validation Check: If this peak is absent and the aromatic region integrates to 5H, you may have eliminated the sulfur to form the alkene (elimination byproduct).

-

-

Stereochemistry (Coupling Constants):

-

The H-4 proton typically shows a tt (triplet of triplets) pattern.

- Hz: Trans-diaxial coupling with axial H-3 and H-5. This confirms the substituent is in the equatorial position of the piperidine chair conformation, which is thermodynamically favored.

-

Troubleshooting & Impurity Profiling

Common synthetic routes involve the nucleophilic displacement of a leaving group (mesylate/halide) on a protected piperidine by 4-chlorothiophenol.

Diagram 2: Impurity Identification Workflow

Caption: Logic tree for identifying common synthetic impurities based on H-4 and aromatic shifts.

-

Disulfide Dimer: 4-chlorothiophenol oxidizes easily to bis(4-chlorophenyl)disulfide. Look for aromatic signals shifted slightly downfield and the absence of piperidine peaks if the workup failed to remove it.

-

S-Oxidation: If the sulfur oxidizes to sulfoxide (S=O) or sulfone (O=S=O), the H-4 methine signal will shift significantly downfield (deshielded by the oxygen on sulfur) to ~2.8–3.2 ppm (sulfoxide) or ~3.2–3.5 ppm (sulfone), and the aromatic protons ortho to sulfur will shift downfield to 7.6–7.9 ppm .

Synthesis & Contextual Grounding

To fully understand the spectrum, one must understand the provenance of the sample. The standard synthesis involves:

-

Activation: N-Boc-4-hydroxypiperidine

N-Boc-4-mesyloxypiperidine. -

Displacement: Reaction with 4-chlorothiophenol and base (

). -

Deprotection: Removal of Boc group (TFA or HCl).

Citation: The synthesis and NMR characterization of similar 4-(arylthio)piperidines are documented in studies of piperidine-based ligands for GPCRs and metallodrugs [1][2].

References

-

BenchChem. The Discovery and Synthesis of Chlorophenyl-Containing Piperidines: A Technical Guide. Retrieved from BenchChem Technical Guides. Link

-

Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

-

ChemicalBook. Piperidine 1H NMR Spectrum Data. (Baseline data for piperidine ring shifts). Link

-

National Institutes of Health (NIH). PubChem Compound Summary for 4-(4-Chlorophenyl)-4-hydroxypiperidine (Structural analog comparison). Link

Sources

"mass spectrometry analysis of 4-((4-chlorophenyl)thio)piperidine"

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-((4-chlorophenyl)thio)piperidine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-((4-chlorophenyl)thio)piperidine, a heterocyclic compound representative of scaffolds frequently encountered in modern drug discovery. Piperidine derivatives are integral to numerous pharmaceuticals, making their robust characterization essential.[1][2] This document moves beyond rote protocols to detail the underlying principles of method development, spectral interpretation, and data validation. We will explore optimal ionization strategies, predict fragmentation pathways based on first principles of chemical reactivity, and present a self-validating experimental workflow. The insights herein are designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize this and structurally related molecules.

Introduction: The Analytical Imperative

The piperidine moiety is one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1] The subject of this guide, 4-((4-chlorophenyl)thio)piperidine (Molecular Formula: C₁₁H₁₄ClNS, Molecular Weight: 227.75 g/mol ), incorporates several key structural features—a basic piperidine nitrogen, a thioether linkage, and a halogenated aromatic ring—that dictate its behavior in a mass spectrometer.[3] A thorough understanding of its mass spectrometric profile is critical for identity confirmation, purity assessment, and metabolite identification studies during the drug development lifecycle. This guide provides the technical rationale for selecting analytical parameters and interpreting the resulting data with high confidence.

Foundational Chemical Properties & Expected Ionization Behavior

Before analysis, understanding the physicochemical properties of the analyte is paramount. 4-((4-chlorophenyl)thio)piperidine is a moderately polar compound containing a basic nitrogen atom within the piperidine ring. This nitrogen is the most likely site of protonation, making the molecule ideally suited for positive-ion mode mass spectrometry.

-

Positive-Ion Electrospray Ionization (ESI): ESI is the premier "soft" ionization technique for this class of molecule. The basic piperidine nitrogen will readily accept a proton from the acidic mobile phase (e.g., containing formic acid) to form a stable protonated molecule, [M+H]⁺. This is expected to be the base peak or at least a highly abundant ion in the full-scan spectrum. The formation of adducts with cations present in the mobile phase or from glassware, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), is also common and must be considered during spectral interpretation.[4][5][6]

-

Electron Ionization (EI): Typically coupled with Gas Chromatography (GC), EI is a "hard" ionization technique that bombards the molecule with high-energy electrons.[7][8] This induces significant and often complex fragmentation, providing a detailed fingerprint for structural confirmation.[9][10] While ESI provides the molecular weight, EI provides the structural detail. The choice between these techniques depends on the analytical goal: ESI for quantitative analysis in complex matrices (LC-MS) and EI for definitive library-searchable identification (GC-MS).

The Analytical Workflow: A Validated Approach

A robust analytical method is a self-validating system. Each step is designed to ensure data integrity and reproducibility. The following workflow is recommended for the comprehensive analysis of 4-((4-chlorophenyl)thio)piperidine.

Detailed Experimental Protocol: LC-MS/MS

-

Standard Preparation:

-

Accurately weigh ~1 mg of 4-((4-chlorophenyl)thio)piperidine standard.

-

Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

-

Perform serial dilutions in a 50:50 mixture of acetonitrile:water containing 0.1% formic acid to achieve working concentrations (e.g., 100 ng/mL) for instrument setup and analysis.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate for 2 minutes.

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS) Parameters (Q-TOF or Orbitrap):

-

Ionization Mode: Electrospray Positive (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas (N₂): 800 L/hr at 400 °C.

-

Full Scan (MS1) Range: m/z 100–500.

-

MS/MS (MS2) Acquisition: Data-dependent acquisition (DDA) or "Auto MS/MS".

-

Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

-

Inclusion List: Prioritize the theoretical m/z of the [M+H]⁺ ion (228.0690) for fragmentation.

-

Decoding the Spectrum: From Molecular Ion to Fragments

The mass spectrum contains a wealth of structural information. Its correct interpretation relies on recognizing key features and understanding the chemical principles of ion fragmentation.

The Molecular Ion and the Chlorine Isotope Signature

The most crucial diagnostic feature for a chlorine-containing compound is its isotopic pattern. Natural chlorine consists of two isotopes, ³⁵Cl and ³⁷Cl, with a relative abundance ratio of approximately 3:1.[11][12] This results in two distinct peaks for any chlorine-containing ion, separated by 2 Da.

For 4-((4-chlorophenyl)thio)piperidine, the protonated molecule [M+H]⁺ will appear as a pair of peaks:

-

[M+H]⁺: Containing ³⁵Cl, at m/z ~228.0690

-

[M+2+H]⁺: Containing ³⁷Cl, at m/z ~230.0661

The peak at m/z 228 will have roughly three times the intensity of the peak at m/z 230.[13][14] This 3:1 intensity ratio is an unmistakable signature and provides extremely high confidence in the presence of a single chlorine atom in the molecule.[12]

Predicted Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The primary sites for fragmentation are the thioether linkage and the piperidine ring.

Key Fragmentation Mechanisms:

-

Cleavage of the C-S Bond: The bond between the piperidine ring and the sulfur atom is a likely point of cleavage. This can lead to two primary fragment ions:

-

Formation of the piperidine fragment ion (m/z 84.08): Loss of the neutral chlorophenylthiol molecule (C₆H₅ClS) results in a fragment corresponding to the protonated piperidine ring structure.

-

Formation of the chlorophenylthio cation (m/z 142.98): Loss of the neutral piperidine molecule (C₅H₉N) would generate the sulfur-containing aromatic fragment. This fragment will also exhibit the characteristic 3:1 chlorine isotope pattern at m/z 143/145.

-

-

Cleavage of the Aryl-S Bond: The bond between the chlorophenyl ring and the sulfur atom can also cleave, particularly under higher collision energies.

-

Formation of the chlorophenyl cation (m/z 111.01): This well-known, stable fragment is diagnostic for the chlorophenyl moiety and will exhibit the 3:1 isotope pattern at m/z 111/113.

-

-

Piperidine Ring Opening: Alpha-cleavage adjacent to the nitrogen atom is a classic fragmentation pathway for piperidine and other cyclic amines.[15] This leads to a series of lower mass fragments, often involving the loss of ethylene (28 Da).

Quantitative Data Summary

The following table summarizes the key ions that should be monitored for the identification and confirmation of 4-((4-chlorophenyl)thio)piperidine. High-resolution mass spectrometry (HRMS) provides the accurate mass measurements necessary to calculate elemental compositions, adding another layer of certainty.

| Ion Description | Formula | Calculated m/z (Monoisotopic) | Key Diagnostic Feature |

| Protonated Molecule ([M+H]⁺) | C₁₁H₁₅ClNS⁺ | 228.0690 | Base ion for MS/MS; exhibits Cl isotope pattern. |

| Protonated Molecule ([M+2+H]⁺) | C₁₁H₁₅³⁷ClNS⁺ | 230.0661 | M+2 peak; ~33% intensity of m/z 228. |

| Sodium Adduct ([M+Na]⁺) | C₁₁H₁₄ClNNaS⁺ | 250.0509 | Common ESI adduct, 22 Da higher than [M+H]⁺. |

| Fragment: Piperidine | C₅H₁₀N⁺ | 84.0813 | Confirms the piperidine substructure. |

| Fragment: Chlorophenyl Cation | C₆H₄Cl⁺ | 111.0074 | Confirms the chlorophenyl group; has Cl isotope. |

| Fragment: Chlorophenylthio Cation | C₆H₄ClS⁺ | 142.9798 | Confirms thioether linkage; has Cl isotope. |

Conclusion

The mass spectrometric analysis of 4-((4-chlorophenyl)thio)piperidine is a systematic process grounded in the fundamental chemical properties of the molecule. By leveraging positive-ion ESI, the analyst can readily determine the molecular weight, while the unmistakable 3:1 isotopic signature of chlorine provides definitive evidence of its presence. Further structural confirmation is achieved through MS/MS analysis, where predictable fragmentation of the thioether linkage and piperidine ring yields a diagnostic fingerprint. The workflow and interpretive principles detailed in this guide provide a robust and scientifically sound methodology for the characterization of this compound, serving as a reliable template for the analysis of other halogenated piperidine-based structures in the pharmaceutical development pipeline.

References

-

Mad Barn. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Research Bank. Retrieved from [Link]

-

YouTube. (2023). Chloro pattern in Mass Spectrometry. Retrieved from [Link]

-

Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. RRJ Chemist. Retrieved from [Link]

-

PubMed Central. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Isotope Abundance. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

ResearchGate. (n.d.). Piperidine-based drug discovery. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. madbarn.com [madbarn.com]

- 5. support.waters.com [support.waters.com]

- 6. acdlabs.com [acdlabs.com]

- 7. rroij.com [rroij.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 13. youtube.com [youtube.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-((4-chlorophenyl)thio)piperidine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

4-((4-chlorophenyl)thio)piperidine is a heterocyclic compound featuring a piperidine ring linked to a 4-chlorophenyl group via a thioether bridge. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active natural products.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile template for introducing diverse functionalities to interact with biological targets.[3] The incorporation of a 4-chlorophenylthio substituent introduces specific electronic and lipophilic characteristics that can significantly influence the compound's physicochemical properties and biological activity. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 4-((4-chlorophenyl)thio)piperidine, outlines a general synthetic approach, and explores its potential applications in the field of drug discovery.

Physicochemical Properties

Table 1: Key Identifiers and Physicochemical Properties of 4-((4-chlorophenyl)thio)piperidine and a Structurally Related Analog

| Property | 4-((4-chlorophenyl)thio)piperidine | 4-(4-Chlorophenyl)piperidine (for comparison) |

| CAS Number | 101768-63-2[4] | 26905-02-2[5] |

| Molecular Formula | C₁₁H₁₄ClNS[4] | C₁₁H₁₄ClN[5] |

| Molecular Weight | 227.75 g/mol [4] | 195.69 g/mol [5] |

| IUPAC Name | 4-[(4-chlorophenyl)sulfanyl]piperidine[4] | 4-(4-chlorophenyl)piperidine[5] |

| Canonical SMILES | ClC1=CC=C(SC2CCNCC2)C=C1[4] | C1CNCCC1C2=CC=C(C=C2)Cl[5] |

| InChI Key | DORGHGOWHFHJPG-UHFFFAOYSA-N[4] | VKQHTSSNSJIMAL-UHFFFAOYSA-N[5] |

| Predicted LogP | 2.64[4] | 2.7[5] |

| Hydrogen Bond Donors | 1[4] | 1[5] |

| Hydrogen Bond Acceptors | 1[4] | 1[5] |

| Predicted pKa | ~8.5-9.5 (basic) | 10.14 (Predicted)[6] |

| Appearance | Not specified | White to orange to green powder to crystal[6] |

| Melting Point | Not specified | 204-208 °C[6] |

| Boiling Point | Not specified | 160 °C at 10 mmHg[6] |

| Solubility | Not specified | Soluble in Methanol[6] |

Predicted pKa and its Significance

The basicity of the piperidine nitrogen is a critical parameter influencing the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding. While experimental pKa data for 4-((4-chlorophenyl)thio)piperidine is unavailable, we can predict its approximate value. The pKa of piperidine itself is approximately 11.2. The electron-withdrawing nature of the 4-chlorophenylthio substituent is expected to decrease the basicity of the piperidine nitrogen compared to unsubstituted piperidine. Based on computational prediction tools and comparison with similar structures, the pKa of 4-((4-chlorophenyl)thio)piperidine is estimated to be in the range of 8.5-9.5. This suggests that at physiological pH (7.4), a significant portion of the molecules will exist in their protonated, cationic form. This has important implications for its potential as a drug candidate, as the charged form generally exhibits higher aqueous solubility but lower cell membrane permeability.

Synthesis of 4-((4-chlorophenyl)thio)piperidine

The synthesis of 4-((4-chlorophenyl)thio)piperidine can be achieved through several established methods for the formation of aryl thioethers.[7][8][9] A common and effective approach involves the nucleophilic substitution reaction between a suitable piperidine precursor and a chlorophenylthiol derivative.

Caption: General synthetic workflow for 4-((4-chlorophenyl)thio)piperidine.

Experimental Protocol: Synthesis of 4-((4-chlorophenyl)thio)piperidine

-

Activation of 4-Hydroxypiperidine: To a solution of N-protected 4-hydroxypiperidine in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add a base such as triethylamine. Slowly add a solution of tosyl chloride or mesyl chloride in the same solvent. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Isolation of Intermediate: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the activated piperidine intermediate.

-

Thioether Formation: In a separate flask, dissolve 4-chlorothiophenol in a polar aprotic solvent like DMF or acetonitrile. Add a strong base, such as sodium hydride, to deprotonate the thiol, forming the thiolate anion.

-

Coupling Reaction: Add the activated piperidine intermediate from step 2 to the solution of the thiolate. Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitored by TLC).

-

Final Work-up and Purification: Cool the reaction mixture, quench with water, and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can then be purified by column chromatography to afford the desired 4-((4-chlorophenyl)thio)piperidine.

-

Deprotection (if necessary): If an N-protecting group was used, a final deprotection step is required to yield the title compound.

Chemical Reactivity

The chemical reactivity of 4-((4-chlorophenyl)thio)piperidine is primarily dictated by the nucleophilicity of the piperidine nitrogen and the potential for oxidation at the sulfur atom. The secondary amine of the piperidine ring can readily undergo N-alkylation, N-acylation, and other reactions typical of secondary amines, allowing for the straightforward synthesis of a wide array of derivatives. The thioether linkage is generally stable but can be oxidized to the corresponding sulfoxide and sulfone under appropriate conditions, which can be a strategy to modulate the compound's polarity and biological activity.

Potential Applications in Drug Discovery

The piperidine scaffold is a key component in a vast number of drugs targeting the central nervous system (CNS), as well as other therapeutic areas.[2][10] Derivatives of 4-arylpiperidine have shown a wide range of pharmacological activities, including analgesic, antipsychotic, and cardiovascular effects.[11] The introduction of the 4-chlorophenylthio moiety can influence the compound's interaction with various biological targets. For instance, diaryl sulfides and related structures are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[10] Therefore, 4-((4-chlorophenyl)thio)piperidine represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications in areas such as neuropharmacology, oncology, and infectious diseases.

Experimental Protocols for Characterization

The structural elucidation and confirmation of purity for a newly synthesized batch of 4-((4-chlorophenyl)thio)piperidine would rely on a combination of standard analytical techniques.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group, typically as two doublets in the aromatic region (δ 7.0-7.5 ppm). The protons on the piperidine ring will appear in the aliphatic region (δ 1.5-3.5 ppm), with their multiplicity and coupling constants providing information about their stereochemical environment. The proton on the nitrogen atom will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the chlorophenyl ring and the piperidine ring. The number of signals will confirm the symmetry of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching vibration for the secondary amine of the piperidine ring (around 3300-3500 cm⁻¹).

-

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 2800-3100 cm⁻¹).

-

C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹).

-

C-N and C-S stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Safety and Handling

Based on the hazard statements provided by suppliers, 4-((4-chlorophenyl)thio)piperidine should be handled with care.[4] It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

-

PubChem. 4-(4-Chlorophenyl)piperidine. [Link]

-

Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., ... & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]

-

PubChem. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. [Link]

- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1234, Piperidine. [Link]

- Kharasch, N., & Swidler, R. (1954). The Synthesis of Aryl Sulfides. I. The Reaction of Sulfenyl Chlorides with Aromatic Compounds. Journal of the American Chemical Society, 76(2), 464-466.

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 183-196. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.

-

Royal Society of Chemistry. (2022). A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (2023). Piperidine nucleus in the field of drug discovery. [Link]

-

MDPI. (2020). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]

-

PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. [Link]

-

Organic Chemistry Portal. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. [Link]

-

Drug development & registration. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]

-

ResearchGate. (2021). Determining the pKa1 and pKa2 Values of 4,4′-Trimethylenedipiperidine (TMDP), a Diprotic Organic Base with Unknown pKa Values. [Link]

-

PubChem. 4-((4-Chlorobenzyl)thio)-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone. [Link]

-

Synthesis of Aryl Sulfides by Metal-Free Arylation of Thiols with Diaryliodonium Salts. (2016). The Journal of Organic Chemistry, 81(17), 7456–7463. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 4-(4-Chlorophenyl)piperidine | C11H14ClN | CID 1203613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(4-Chlorophenyl)piperidine | 26905-02-2 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt | MDPI [mdpi.com]

An In-depth Technical Guide to the Synthesis and Derivatization of 4-((4-Chlorophenyl)thio)piperidine for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-((4-chlorophenyl)thio)piperidine scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis of the core molecule and its subsequent derivatization at the piperidine nitrogen. We will explore the strategic considerations behind synthetic methodologies, provide detailed experimental protocols, and discuss the structure-activity relationships (SAR) of key derivatives, with a particular focus on their potential as modulators of monoamine transporters.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence in drug design stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse functionalities.[2] The inherent conformational flexibility of the piperidine ring allows for optimal spatial orientation of substituents to interact with biological targets.[1]

The incorporation of an arylthioether linkage at the 4-position of the piperidine ring, as seen in 4-((4-chlorophenyl)thio)piperidine, introduces a key structural element that can significantly influence biological activity. The chlorophenyl group can engage in various non-covalent interactions with protein targets, including hydrophobic and halogen bonding interactions. The sulfur atom of the thioether linkage can act as a hydrogen bond acceptor and introduces a degree of flexibility. This combination of features makes the 4-((4-chlorophenyl)thio)piperidine scaffold a promising starting point for the design of novel ligands for a range of biological targets.

Synthesis of the Core Scaffold: 4-((4-Chlorophenyl)thio)piperidine

The synthesis of the 4-((4-chlorophenyl)thio)piperidine core is a critical first step in any drug discovery program based on this scaffold. A reliable and efficient synthetic route is essential for producing the necessary quantities of the starting material for derivatization and biological screening. While various methods can be envisioned for the construction of this thioether, the Mitsunobu reaction stands out as a particularly effective and versatile approach.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of the target molecule suggests a disconnection at the C-S bond, leading to 4-hydroxypiperidine and 4-chlorothiophenol as readily available starting materials. The Mitsunobu reaction is an ideal choice for this transformation as it allows for the direct conversion of an alcohol to a thioether under mild conditions.[3]

Caption: Retrosynthetic analysis and proposed synthetic strategy for 4-((4-chlorophenyl)thio)piperidine.

The Mitsunobu reaction proceeds with inversion of configuration at the alcohol carbon, although in the case of the symmetrical 4-hydroxypiperidine, this is not a stereochemical concern. The reaction is driven by the formation of a stable triphenylphosphine oxide byproduct. Key to the success of this reaction is the use of an N-protected 4-hydroxypiperidine to prevent side reactions at the piperidine nitrogen. The Boc (tert-butoxycarbonyl) group is an excellent choice for this purpose as it is stable under the Mitsunobu conditions and can be readily removed under acidic conditions to provide the free amine for subsequent derivatization.

Detailed Experimental Protocol: Synthesis of 4-((4-Chlorophenyl)thio)piperidine

This protocol is based on established Mitsunobu reaction procedures and the known reactivity of the starting materials.

Step 1: N-Boc Protection of 4-Hydroxypiperidine

-

To a solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-4-hydroxypiperidine, which can often be used in the next step without further purification.

Step 2: Mitsunobu Reaction

-

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) and 4-chlorothiophenol (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (PPh₃, 1.2 eq).

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-